molecular formula C11H12N4OS B12654615 2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione CAS No. 91089-12-2

2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione

Cat. No.: B12654615
CAS No.: 91089-12-2
M. Wt: 248.31 g/mol
InChI Key: ICODORUDNLJBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione is a chemical compound with a unique structure that includes an amino group, a methoxyanilino group, and a pyrimidine thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione typically involves the reaction of 2-amino-4,6-dichloropyrimidine with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the methoxyanilino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino and methoxyanilino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,6-dichloropyrimidine
  • 4-methoxyaniline
  • 2-amino-6-(4-chloroanilino)-1H-pyrimidine-4-thione

Uniqueness

2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione is unique due to the presence of both the methoxyanilino group and the pyrimidine thione ring This combination imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

91089-12-2

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

2-amino-6-(4-methoxyanilino)-1H-pyrimidine-4-thione

InChI

InChI=1S/C11H12N4OS/c1-16-8-4-2-7(3-5-8)13-9-6-10(17)15-11(12)14-9/h2-6H,1H3,(H4,12,13,14,15,17)

InChI Key

ICODORUDNLJBMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=S)N=C(N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.